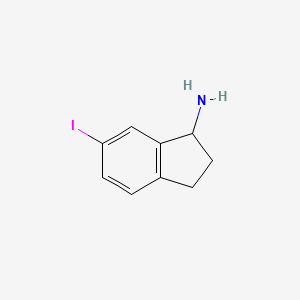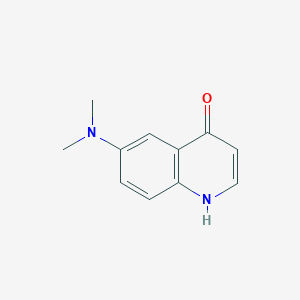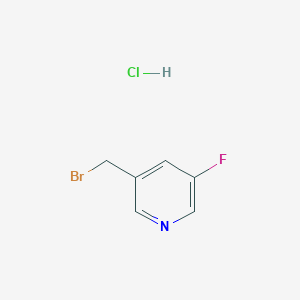
6-iodo-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-iodo-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C9H10IN It is a derivative of indane, featuring an iodine atom at the 6th position and an amine group at the 1st position of the indane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2,3-dihydro-1H-inden-1-amine typically involves the iodination of 2,3-dihydro-1H-inden-1-amine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indane ring in the presence of an oxidizing agent such as hydrogen peroxide or iodic acid. The reaction is usually carried out in a solvent like acetic acid under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-iodo-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to form 2,3-dihydro-1H-inden-1-amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents like ethanol or water.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 2,3-dihydro-1H-inden-1-amine.
Substitution: Formation of substituted indane derivatives.
Applications De Recherche Scientifique
6-iodo-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-iodo-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The iodine atom and amine group can participate in various binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminoindane: A structurally similar compound with applications in neurology and psychotherapy.
5-iodo-2-aminoindane: Another iodinated derivative with potential research applications.
2,3-dihydro-1H-inden-1-amine: The non-iodinated parent compound.
Uniqueness
6-iodo-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-iodinated counterparts. This makes it a valuable compound for specific research and industrial applications.
Propriétés
Formule moléculaire |
C9H10IN |
|---|---|
Poids moléculaire |
259.09 g/mol |
Nom IUPAC |
6-iodo-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H10IN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2 |
Clé InChI |
CVIYADYNCIMOEL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1N)C=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)




![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)
![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)





![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)

